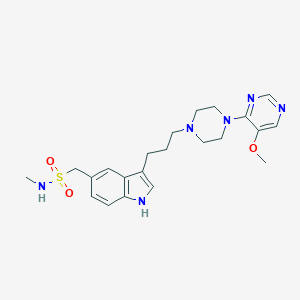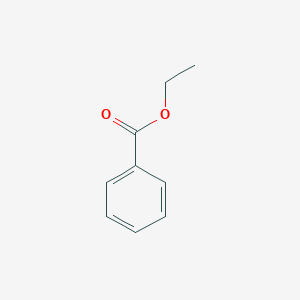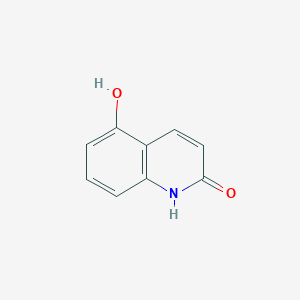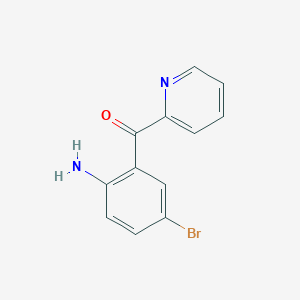![molecular formula C21H28ClN3S B195713 N'-[3-(2-氯吩噻嗪-10-基)丙基]-N,N,N'-三甲基丙烷-1,3-二胺 CAS No. 19077-20-4](/img/structure/B195713.png)
N'-[3-(2-氯吩噻嗪-10-基)丙基]-N,N,N'-三甲基丙烷-1,3-二胺
描述
“N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” is a chemical compound that is related to perphenazine , a piperazinyl phenothiazine . It is also known as Chlorpromazine Hydrochloride Impurity B .
Synthesis Analysis
The synthesis of related compounds like Chlorpromazine can be achieved from 2-chloro-10H-phenothiazine by alkylation with 3-dimethylaminopropylchloride in the presence of sodium amide .科学研究应用
抗真菌和抗惊厥活性
N'-[3-(2-氯吩噻嗪-10-基)丙基]-N,N,N'-三甲基丙烷-1,3-二胺及其衍生物已显示出潜在的抗真菌和抗惊厥特性。Srivastava, Srivastava 和 Srivastava (2001) 发现该化合物的特定衍生物表现出显着的抗真菌和抗惊厥活性 (Srivastava, S. Srivastava, & S. D. Srivastava, 2001)。
阿尔茨海默病的神经保护剂
该化合物作为一种神经保护剂显示出前景,并被考虑用于治疗阿尔茨海默病。González-Muñoz 等人 (2011) 报告了其作为神经保护剂和选择性丁酰胆碱酯酶抑制剂的有效性,这对于阿尔茨海默氏症治疗至关重要 (González-Muñoz 等人,2011)。
抗氧化特性
研究还表明相关噻唑衍生物的抗氧化潜力。Jaishree 等人 (2012) 合成了新型噻唑衍生物,在体外显示出有效的抗氧化活性 (Jaishree, Ramdas, Sachin, & Ramesh, 2012)。
抗疟疾活性
Burgess 等人 (2006) 证明了类似化合物对对氯喹敏感和耐氯喹的恶性疟原虫菌株的疗效,为抗疟疾药物设计提供了新的方向 (Burgess, Selzer, Kelly, Smilkstein, Riscoe, & Peyton, 2006)。
抗寄生虫特性
Khan 等人 (2000) 发现某些衍生物可以抑制克氏锥虫的锥虫硫氧还蛋白还原酶,表明其在治疗非洲锥虫病、恰加斯病和利什曼病等疾病中具有潜在应用 (Khan, Austin, Chan, Yin, Marks, Vaghjiani, Kendrick, Yardley, Croft, & Douglas, 2000)。
安全和危害
While specific safety and hazards of “N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” are not mentioned in the search results, it’s important to note that related compounds like perphenazine have been associated with increased mortality in elderly patients with dementia-related psychosis .
属性
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3S/c1-23(2)12-6-13-24(3)14-7-15-25-18-8-4-5-9-20(18)26-21-11-10-17(22)16-19(21)25/h4-5,8-11,16H,6-7,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCMXWJPGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
CAS RN |
19077-20-4 | |
| Record name | 1,3-Propanediamine, N-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N,N',N'-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(3-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)PROPYL)-N1,N3,N3-TRIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5S3FXN3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



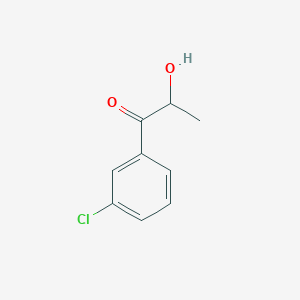

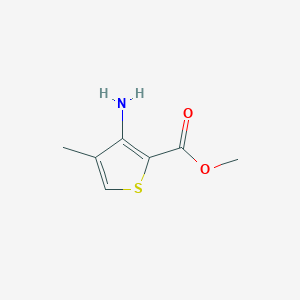
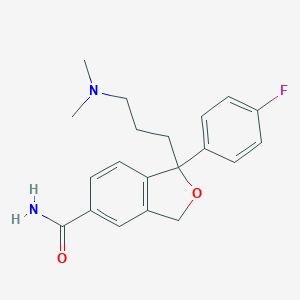
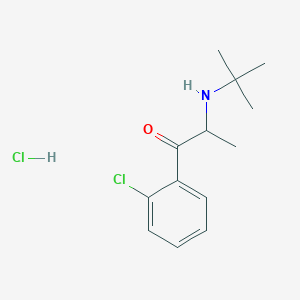
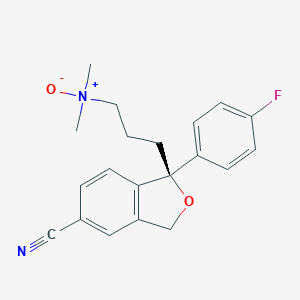
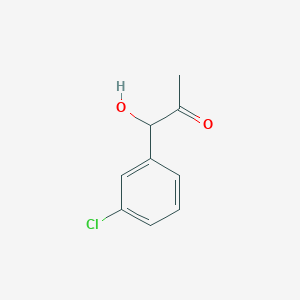
![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)
